4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Overview
Description
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a benzodioxole ring, and a triazino-benzimidazole core
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Given the potential anticancer activity of similar compounds , it’s possible that this compound may affect pathways related to cell cycle regulation and apoptosis
Pharmacokinetics
The physicochemical properties of similar compounds, such as their density, thermal stability, and sensitivity towards impact and friction, have been evaluated . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound might have similar effects, leading to the inhibition of cell proliferation and induction of cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is to start with the synthesis of the benzodioxole ring, which can be achieved by reacting catechol with disubstituted halomethanes . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid . The triazino-benzimidazole core can be synthesized through a series of condensation reactions involving appropriate amines and cyanuric chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and condensation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative, while substitution reactions on the benzodioxole ring could yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly due to the presence of the triazino-benzimidazole core, which is known for its biological activity.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, particularly those containing benzodioxole and triazino-benzimidazole motifs.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound containing the benzodioxole ring, used in the synthesis of various bioactive molecules.
Triazine Derivatives: Compounds containing the triazine ring, known for their applications in herbicides and pharmaceuticals.
Benzimidazole Derivatives: Compounds containing the benzimidazole ring, widely studied for their biological activity.
Uniqueness
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is unique due to the combination of the benzodioxole, nitro, and triazino-benzimidazole moieties in a single molecule
Properties
IUPAC Name |
4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4/c17-15-19-14(21-10-4-2-1-3-9(10)18-16(21)20-15)8-5-12-13(26-7-25-12)6-11(8)22(23)24/h1-6,14H,7H2,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBLHBCVIWQMNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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